molecular formula C27H21N3O4 B3993829 2-[2-[(4-Nitrophenyl)methoxy]phenyl]-3-phenyl-1,2-dihydroquinazolin-4-one

2-[2-[(4-Nitrophenyl)methoxy]phenyl]-3-phenyl-1,2-dihydroquinazolin-4-one

Cat. No.: B3993829
M. Wt: 451.5 g/mol
InChI Key: UDXJORDIMUFMGQ-UHFFFAOYSA-N
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Description

2-[2-[(4-Nitrophenyl)methoxy]phenyl]-3-phenyl-1,2-dihydroquinazolin-4-one is an organic compound with a complex structure that includes a quinazolinone core, a nitrophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(4-Nitrophenyl)methoxy]phenyl]-3-phenyl-1,2-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzophenone with 4-nitrobenzyl chloride in the presence of a base to form an intermediate, which is then cyclized to form the quinazolinone core. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-[(4-Nitrophenyl)methoxy]phenyl]-3-phenyl-1,2-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H₂).

    Substitution: Strong nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[2-[(4-Nitrophenyl)methoxy]phenyl]-3-phenyl-1,2-dihydroquinazolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-[(4-Nitrophenyl)methoxy]phenyl]-3-phenyl-1,2-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the quinazolinone core can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl phenyl ketone: Shares the nitrophenyl group but lacks the quinazolinone core.

    N-(4-Methoxy-2-nitrophenyl)acetamide: Contains a similar nitrophenyl group and methoxy group but has a different core structure.

Uniqueness

2-[2-[(4-Nitrophenyl)methoxy]phenyl]-3-phenyl-1,2-dihydroquinazolin-4-one is unique due to its combination of functional groups and the quinazolinone core, which confer specific chemical reactivity and potential biological activity not found in the similar compounds listed above.

Properties

IUPAC Name

2-[2-[(4-nitrophenyl)methoxy]phenyl]-3-phenyl-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O4/c31-27-22-10-4-6-12-24(22)28-26(29(27)20-8-2-1-3-9-20)23-11-5-7-13-25(23)34-18-19-14-16-21(17-15-19)30(32)33/h1-17,26,28H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXJORDIMUFMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4OCC5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-[(4-Nitrophenyl)methoxy]phenyl]-3-phenyl-1,2-dihydroquinazolin-4-one
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2-[2-[(4-Nitrophenyl)methoxy]phenyl]-3-phenyl-1,2-dihydroquinazolin-4-one
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2-[2-[(4-Nitrophenyl)methoxy]phenyl]-3-phenyl-1,2-dihydroquinazolin-4-one
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2-[2-[(4-Nitrophenyl)methoxy]phenyl]-3-phenyl-1,2-dihydroquinazolin-4-one
Reactant of Route 5
2-[2-[(4-Nitrophenyl)methoxy]phenyl]-3-phenyl-1,2-dihydroquinazolin-4-one
Reactant of Route 6
2-[2-[(4-Nitrophenyl)methoxy]phenyl]-3-phenyl-1,2-dihydroquinazolin-4-one

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